
Oct-3-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oct-3-ene-1,2-diol is an organic compound characterized by the presence of a double bond between the third and fourth carbon atoms and hydroxyl groups attached to the first and second carbon atoms. This compound is a type of vicinal diol, which means it has two hydroxyl groups on adjacent carbon atoms. Vicinal diols are known for their versatility in chemical reactions and their importance in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oct-3-ene-1,2-diol can be synthesized through the dihydroxylation of oct-3-ene. This process involves the addition of hydroxyl groups to the double bond of oct-3-ene. One common method for this transformation is the use of osmium tetroxide (OsO₄) as an oxidizing agent. The reaction typically proceeds in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to regenerate the osmium tetroxide, allowing for catalytic amounts to be used .
Another method involves the use of potassium permanganate (KMnO₄) in an alkaline medium. This reaction also results in the formation of vicinal diols, although it may lead to over-oxidation if not carefully controlled .
Industrial Production Methods
Industrial production of this compound often relies on the same principles as laboratory synthesis but on a larger scale. The choice of oxidizing agent and reaction conditions may vary depending on factors such as cost, availability, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to optimize the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oct-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The double bond can be reduced to form saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄)
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed to reduce the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of saturated diols.
Substitution: Formation of halides, ethers, or esters.
Scientific Research Applications
Oct-3-ene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of oct-3-ene-1,2-diol in chemical reactions typically involves the nucleophilic attack of the hydroxyl groups or the double bond. For example, in the dihydroxylation reaction, the electrophilic oxygen atom of the oxidizing agent reacts with the nucleophilic carbon-carbon double bond, leading to the formation of a cyclic intermediate . This intermediate is then hydrolyzed to yield the vicinal diol.
Comparison with Similar Compounds
Similar Compounds
Ethane-1,2-diol (ethylene glycol): A simple diol with two hydroxyl groups on adjacent carbon atoms.
Butane-2,3-diol: Another vicinal diol with a similar structure but different carbon chain length.
Hexane-2,3-diol: A longer-chain vicinal diol with similar chemical properties.
Uniqueness
Oct-3-ene-1,2-diol is unique due to the presence of both a double bond and vicinal hydroxyl groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
40735-16-8 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
oct-3-ene-1,2-diol |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-8(10)7-9/h5-6,8-10H,2-4,7H2,1H3 |
InChI Key |
XTGAENOYYJUUMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


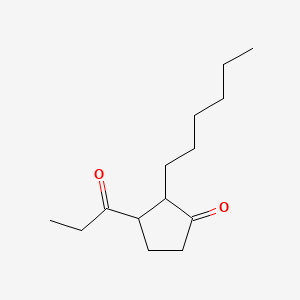
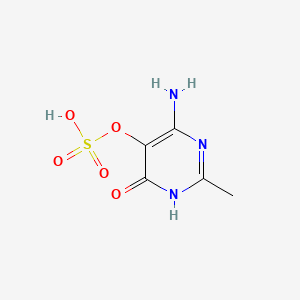
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
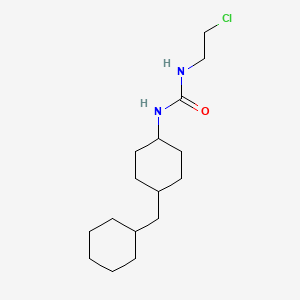
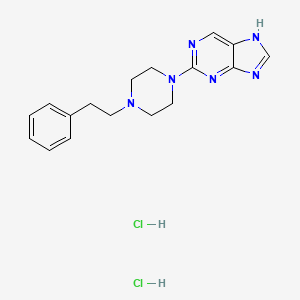
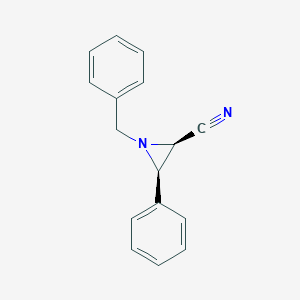
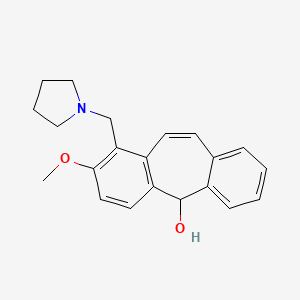
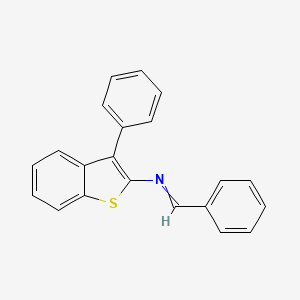
![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
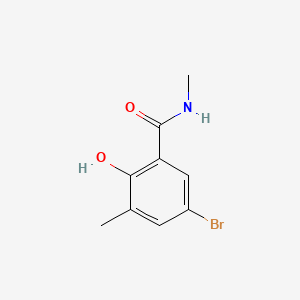
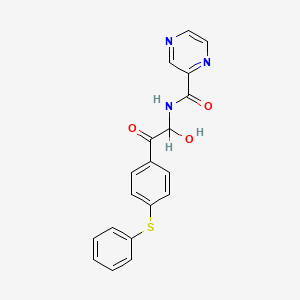
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
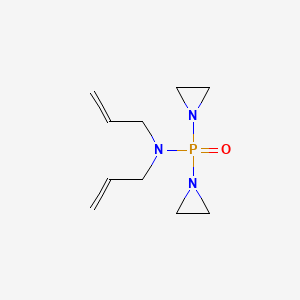
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)
